1, 2-Dioleoyl-sn-glycero-3-phosphocholine
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Overview
Description
1, 2-Dioleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine compound where the acyl groups at positions 1 and 2 are both oleoyl. It is commonly used in the formation of micelles, liposomes, and other types of artificial membranes . This compound is significant in various scientific fields due to its unique structural and physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1, 2-Dioleoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerol with oleic acid, followed by phosphorylation. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct formation of the phosphatidylcholine structure .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification and phosphorylation processes. These methods often involve the use of high-purity reagents and controlled environments to maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
1, 2-Dioleoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including hydrolysis, oxidation, and esterification.
Common Reagents and Conditions
Esterification: This reaction involves the formation of esters through the reaction with alcohols under acidic conditions.
Major Products Formed
Hydrolysis: Oleic acid and glycerophosphocholine.
Oxidation: Oxidized phospholipids.
Esterification: Various esters depending on the alcohol used.
Scientific Research Applications
1, 2-Dioleoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Mechanism of Action
1, 2-Dioleoyl-sn-glycero-3-phosphocholine exerts its effects primarily through its incorporation into lipid bilayers. It interacts with membrane proteins and other lipids, influencing membrane fluidity and permeability . The compound can also affect the thermodynamics of drug partitioning into lipid membranes, which is crucial for drug delivery applications .
Comparison with Similar Compounds
Similar Compounds
1, 2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phosphatidylcholine with palmitic acid instead of oleic acid.
1, 2-Dioleoyl-sn-glycero-3-phosphoethanolamine: Similar structure but with an ethanolamine head group instead of choline.
Uniqueness
1, 2-Dioleoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which imparts distinct fluidity and phase behavior to lipid bilayers. This makes it particularly useful in studies involving membrane dynamics and drug delivery systems .
Properties
CAS No. |
68737-67-7 |
---|---|
Molecular Formula |
C44H84NO8P |
Molecular Weight |
786.1 g/mol |
IUPAC Name |
2,3-di(octadec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3 |
InChI Key |
SNKAWJBJQDLSFF-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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